Indirubin-5-sulphonate
Overview
Description
Indirubin-5-sulphonate is a small molecule that belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . It is known to be a cyclin-dependent kinase (CDK) inhibitor .
Molecular Structure Analysis
The molecular structure of Indirubin-5-sulphonate consists of a Chemical Formula C16H10N2O5S and has an average weight of 342.326 . It is a derivative of indirubin, a bisindole compound .Chemical Reactions Analysis
Indirubin-5-sulphonate is known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) . It achieves this by binding into the enzymes’ ATP binding site .Scientific Research Applications
1. Antitumor Potential
Indirubin-5-sulphonate has been identified as a potential antitumor agent. It is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen phosphorylase (GP). The binding characteristics of indirubin-5-sulphonate to these enzymes have been studied through kinetic and crystallographic methods. These studies reveal insights into its molecular interactions and potential for developing more potent inhibitors (Kosmopoulou et al., 2004).
2. Bioactivity in Drug Delivery
In the context of drug delivery and tissue engineering, the bioactivity of sulphonated materials, like sulphonated poly ether ether ketone (SPEEK), has been explored. These studies focus on the fabrication and characterization of these materials, assessing their potential for drug carrying applications with low toxicity (Shanmuga Sundar & Sangeetha, 2012).
3. Redox Behavior in Polyaniline
The influence of aromatic sulphonate anions, including indirubin-5-sulphonate, on the redox behavior of polyaniline (PANI) has been investigated. This study offers a deeper understanding of the interaction between these anions and PANI, contributing to potential applications in materials science (Tawde, Mukesh & Yakhmi, 2001).
4. Neurodegenerative Disease Research
Indirubin derivatives, including indirubin-5-sulphonate, have been studied for their effects on tau phosphorylation in Alzheimer's disease. These compounds inhibit glycogen synthase kinase-3 beta (GSK-3 beta) and CDK5/p25, both of which are involved in abnormal tau phosphorylation, a hallmark of Alzheimer's disease (Leclerc et al., 2001).
5. Molecular Mechanisms in Cancer
The molecular mechanisms of indirubin and its derivatives have been extensively studied, particularly their potential as novel anticancer molecules. These studies shed light on the high affinity binding of indirubins to CDKs and their broad spectrum of antitumor activity, which may also have implications in non-cancer indications like Alzheimer's disease or diabetes (Eisenbrand et al., 2004).
6. Anti-Angiogenic Properties
Indirubin's anti-angiogenic activity has been examined in both in vivo zebrafish models and in vitro human umbilical vein endothelial cell (HUVEC) models. These studies highlight its potential in inhibiting blood vessel formation, which could contribute to its anti-leukemic and anti-psoriatic properties (Alex, Lam, Lin & Lee, 2010).
7. Inflammation and Associated Tumorigenesis
The role of indirubins, including indirubin-5-sulphonate, in inflammation and associated tumorigenesis has been explored. These studies focus on the anti-inflammatory properties of indirubin and its derivatives, their potential in targeting specific kinases, and their implications in inflammation-associated signaling pathways in tumorigenesis (Cheng & Merz, 2016).
Future Directions
The clinical application of indirubins, including Indirubin-5-sulphonate, is limited by their poor water solubility and consequently insufficient bioavailability . Therefore, future research could focus on improving the solubility and bioavailability of these compounds. This could potentially be achieved through structure optimization of indirubin derivatives .
properties
IUPAC Name |
2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYOTMYLPPUWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indirubin-5-sulphonate | |
CAS RN |
244021-67-8 | |
Record name | Indirubin-5-sulphonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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